molecular formula C19H15N3O4 B2791457 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941920-92-9

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2791457
CAS RN: 941920-92-9
M. Wt: 349.346
InChI Key: FSAVPGJESHYKDN-UHFFFAOYSA-N
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Description

The compound “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound . The NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using various computational methods . Analyses of NLO parameters, MEP, UV-vis, and HOMO-LUMO were performed using five different solvents (chloroform, water, acetonitrile, ethanol and DMSO) .

Scientific Research Applications

Antimicrobial Activity

The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives, including our compound of interest, have revealed promising antimicrobial properties . Specifically, this compound has been tested against E. coli , B. mycoides , and C. albicans . Notably, four derivatives demonstrated superior antimicrobial activity compared to others. Further investigations into its mechanism of action and potential clinical applications are warranted.

Antitumor Potential

While not directly studied for antitumor effects, compounds with similar structural features have shown promise in cancer research. For instance, imidazole-containing derivatives have been evaluated for their antitumor potential against various cell lines . Investigating the impact of our compound on cancer cells could provide valuable insights.

Anti-Inflammatory and Analgesic Properties

Indole derivatives, which share some structural similarities with our compound, have been explored for their anti-inflammatory and analgesic activities . Specifically, compounds containing the indole nucleus have shown clinical relevance. Further research could uncover whether our compound exhibits similar effects.

Medicinal Chemistry Applications

Hydrazonoyl halides, a class of compounds that includes our compound, play a crucial role in medicinal chemistry. Their diverse biological properties make them interesting candidates for drug development . Researchers may explore modifications to enhance specific pharmacological activities.

Chemical Reactivity

Beyond biological applications, hydrazonoyl halides are versatile reagents in organic synthesis. They participate in reactions leading to various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds . Our compound’s unique structure could inspire novel synthetic routes.

Industrial and Pharmaceutical Uses

Hydrazonoyl halides find applications beyond the lab. Their industrial relevance spans areas such as anthelmintics, antiarthropodals, and fungicides . Additionally, they contribute to the synthesis of diverse chemical entities used in pharmaceuticals and other industries.

properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-22-18(23)9-7-15(21-22)12-2-5-14(6-3-12)20-19(24)13-4-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAVPGJESHYKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

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